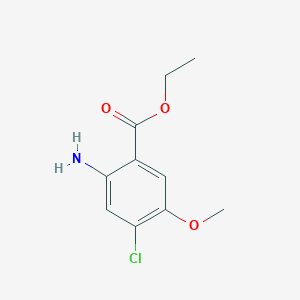

Ethyl 2-amino-4-chloro-5-methoxybenzoate

Description

Ethyl 2-amino-4-chloro-5-methoxybenzoate (CAS 108494-83-3) is a benzoate derivative with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol . It features a substituted aromatic ring system with an ethyl ester group, an amino group at position 2, a chlorine atom at position 4, and a methoxy group at position 4.

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

ethyl 2-amino-4-chloro-5-methoxybenzoate |

InChI |

InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-9(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3 |

InChI Key |

PMXXKJCISGBCGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester Groups

Methyl 2-Amino-4-Chloro-5-Methoxybenzoate (CAS 181434-36-6)

- Molecular Formula: C₉H₁₀ClNO₃ .

- Key Differences : Replacing the ethyl ester with a methyl group reduces molecular weight (215.03 g/mol) and alters lipophilicity. Collision cross-section (CCS) data for its adducts (e.g., [M+H]⁺: 141.7 Ų) suggest differences in ion mobility compared to the ethyl analog, though CCS data for the latter are unavailable .

2-(Diethylamino)ethyl 4-Amino-5-Chloro-2-Methoxybenzoate

- Structure: Features a diethylaminoethyl ester chain, introducing tertiary amine functionality.

Substituent Position Isomerism

Methyl 2-Amino-5-Chloro-4-Methoxybenzoate (CAS 79025-26-6)

- Similarity Score : 0.89 .

- Key Differences : Chlorine and methoxy groups are swapped (positions 4 and 5). This positional isomerism alters electronic distribution, affecting reactivity in electrophilic substitution reactions.

Ethyl 4-Amino-2-Chloro-5-Iodobenzoate (CAS 1889291-07-9)

- Structure: Substitutes methoxy with iodine at position 5 and shifts the amino group to position 4.

Functional Group Replacements

2-Amino-5-Chloro-4-Methoxybenzoic Acid (CAS 79025-82-4)

- Similarity Score : 0.95 .

- Key Differences : Replaces the ethyl ester with a carboxylic acid (–COOH).

- Impact : Higher acidity (pKa ~2–3) and water solubility compared to the ethyl ester. This makes it suitable for ionic interactions in drug-receptor binding .

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

Thioether and Sulfur-Containing Analogs

Methyl 4-Amino-5-(Ethylthio)-2-Methoxybenzoate (CAS 1119455-01-4)

- Molecular Formula: C₁₁H₁₅NO₃S.

- Key Differences : Ethylthio (–S–C₂H₅) group at position 5 replaces chlorine.

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

Electronic Effects: Methoxy and chloro groups at positions 4 and 5 create an electron-deficient aromatic ring, directing electrophilic attacks to the amino group at position 2. Isosteric replacements (e.g., iodine for methoxy) modulate this electronic profile .

Solubility and Bioavailability : Ethyl/methyl esters balance lipophilicity and solubility. Carboxylic acid derivatives (e.g., CAS 79025-82-4) offer improved water solubility but require formulation adjustments for drug delivery .

Synthetic Utility : These compounds serve as intermediates in synthesizing benzimidazoles (e.g., ) and ATAD2 inhibitors (e.g., ), highlighting their versatility in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.